

Monoethylglycinexylidide-d6: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Monoethylglycinexylidide-d6

Cat. No.: B12415320

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Introduction: **Monoethylglycinexylidide-d6** (MEGX-d6) is the deuterated form of Monoethylglycinexylidide (MEGX), the primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. The formation of MEGX from lidocaine occurs predominantly in the liver through oxidative N-deethylation, a process primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP1A2.[1][2] Due to its reliance on hepatic metabolic capacity and blood flow, the rate of MEGX formation is a sensitive and specific indicator of liver function.[3][4] MEGX-d6 serves as a crucial internal standard for the quantitative analysis of MEGX in biological matrices, enabling precise and accurate measurements in research and clinical settings. The incorporation of stable heavy isotopes like deuterium provides a distinct mass signature for mass spectrometry-based detection without altering the chemical properties of the molecule.[5]

Chemical Structure and Physicochemical Properties

Monoethylglycinexylidide is an amino acid amide composed of a 2,6-dimethylaniline moiety linked to an N-ethylglycine component.[6] In MEGX-d6, six hydrogen atoms are substituted with deuterium. While the exact position of deuteration can vary, it is commonly on the ethyl group when used as an internal standard for mass spectrometry.

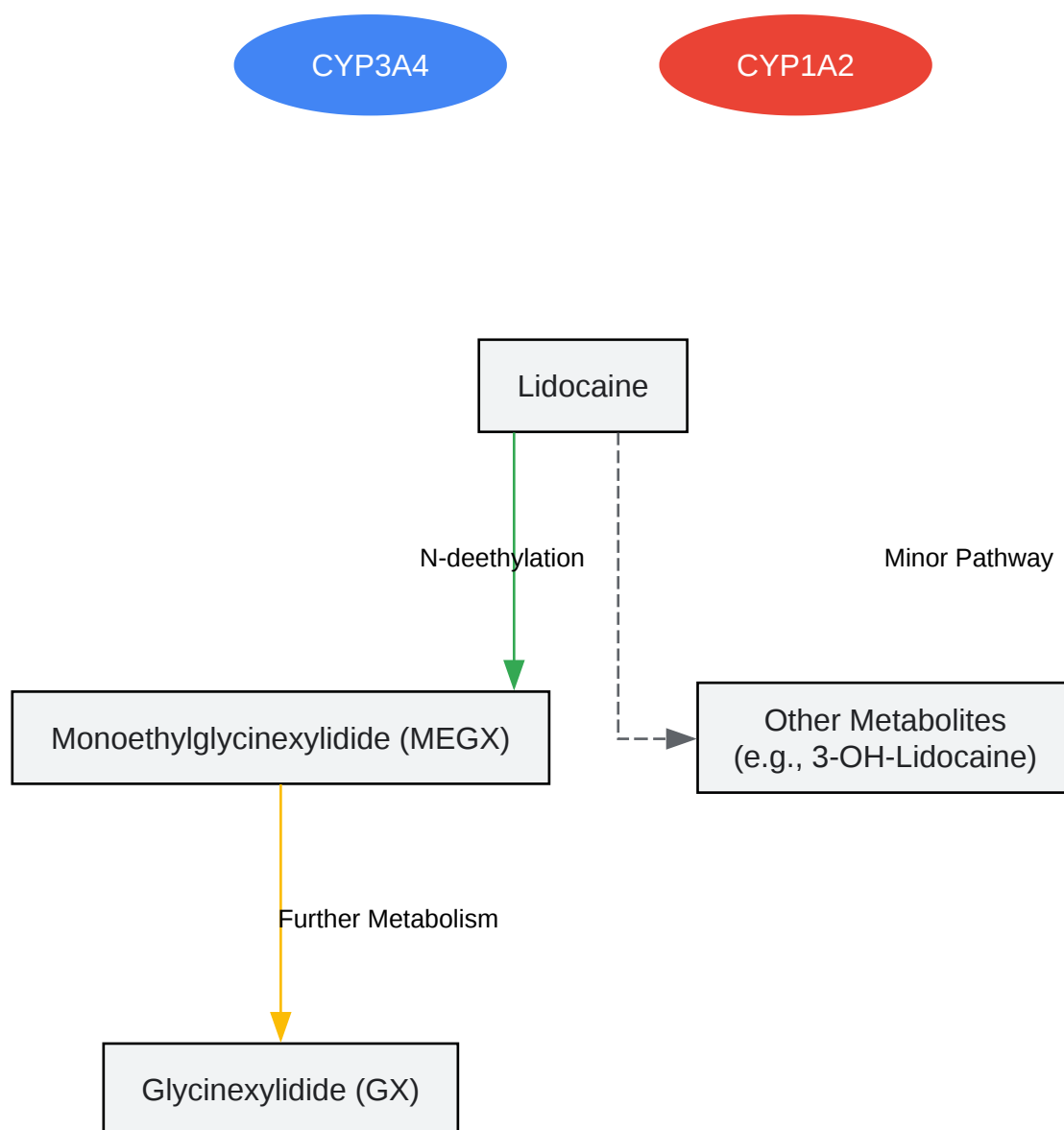
IUPAC Name: N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide-d6

SMILES (non-deuterated): CCNCC(=O)NC1=C(C=CC=C1C)C[6]

Property	Value	Source
Chemical Formula	C ₁₂ H ₁₂ D ₆ N ₂ O	[7]
Molecular Weight	212.32 g/mol	[7]
CAS Number	2748541-96-8 (hydrochloride salt)	[5]

Metabolic Pathway of Lidocaine

The metabolic conversion of lidocaine to its metabolites is a critical pathway in its clearance and pharmacological activity. The initial and rate-limiting step is the N-deethylation to MEGX, which is then further metabolized. This pathway is a key determinant of both the therapeutic and potential toxic effects of lidocaine and serves as the basis for the MEGX liver function test.



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Caption: Metabolic pathway of lidocaine to MEGX and GX.

Experimental Protocols

The quantification of MEGX is essential for liver function assessment and pharmacokinetic studies. MEGX-d6 is the preferred internal standard for methods utilizing mass spectrometry due to its similar chemical behavior and distinct mass.

Protocol: Determination of MEGX in Serum by GC-MS

This protocol is adapted from a methodology for the quantitative analysis of MEGX in serum samples.^[8]

1. Sample Preparation (Solid Phase Extraction - SPE):

- Condition a CN-SPE column according to the manufacturer's instructions.
- Spike a 1 mL serum sample with a known concentration of MEGX-d6 (internal standard).
- Load the spiked serum sample onto the SPE column.
- Wash the column with a suitable solvent to remove interfering substances.
- Elute MEGX and MEGX-d6 from the column with an appropriate elution solvent.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of a solvent compatible with the GC-MS system.

2. GC-MS Analysis:

- Gas Chromatograph: Agilent 6890 or equivalent.
- Column: HP-5MS capillary column (15 m x 0.25 mm x 0.1 μ m).^[8]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.^[8]
- Injection Volume: 2 μ L with a split ratio of 1:1.^[8]
- Temperature Program:
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp: Increase to 200°C at a rate of 40°C/min.
 - Hold: Hold at 200°C for 0.5 minutes.^[8]
- Mass Spectrometer: Agilent 5973 or equivalent, operating in Selected Ion Monitoring (SIM) mode.
- Monitored Ions:
 - MEGX: m/z 58
 - Internal Standard (e.g., Procaine as cited, or MEGX-d6 which would have a different m/z): m/z 86^[8]

3. Quantification:

- Generate a calibration curve by analyzing standards of known MEGX concentrations with a constant concentration of MEGX-d6.
- Plot the ratio of the peak area of MEGX to the peak area of MEGX-d6 against the concentration of MEGX.
- Determine the concentration of MEGX in the unknown samples by interpolating their peak area ratios from the calibration curve.

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Applications in Research and Drug Development

- **Liver Function Testing:** The "MEGX test" is a dynamic liver function test used to assess the metabolic capacity of the liver, particularly in the context of organ transplantation, critical care, and chronic liver disease. [3][4] Low MEGX formation rates are correlated with the severity of hepatic dysfunction and can have prognostic value. [3]
- **Pharmacokinetic Studies:** MEGX-d6 is indispensable for pharmacokinetic studies of lidocaine, allowing for the precise determination of metabolite concentrations over time.
- **Drug-Drug Interaction Studies:** As lidocaine metabolism is heavily dependent on CYP3A4 and CYP1A2, the MEGX formation rate can be used to study the inducing or inhibiting effects of new chemical entities on these crucial drug-metabolizing enzymes.

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